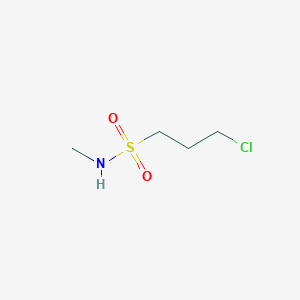
3-chloro-N-methylpropane-1-sulfonamide
Übersicht
Beschreibung
3-chloro-N-methylpropane-1-sulfonamide is a chemical compound with the CAS Number: 83635-06-7 . It has a molecular weight of 171.65 .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-methylpropane-1-sulfonamide consists of an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group . The InChI code for this compound is 1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamides in Scientific Research
Sulfonamides, including compounds like 3-chloro-N-methylpropane-1-sulfonamide, are a significant class of synthetic antibiotics that have broad applications in both human and veterinary medicine. They are known for their bacteriostatic properties, inhibiting the growth and multiplication of bacteria by interfering with their ability to synthesize folic acid. The primary sulfonamide moiety is present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors (Carta, Scozzafava, & Supuran, 2012). The versatility of the sulfonamide group allows for the development of compounds with a wide range of therapeutic applications, including antiglaucoma agents, antitumor activity, and as inhibitors for various enzymes involved in disease states.
Environmental Impact and Analysis
The presence of sulfonamides in the environment, due to their extensive use in healthcare and agriculture, poses potential hazards to human health and ecosystems. Investigations into the environmental fate of sulfonamides, their microbial degradation, and the impact of their residues on microbial communities have been extensively studied. Such studies underline the importance of developing effective strategies for managing the environmental impact of these compounds (Baran, Adamek, Ziemiańska, & Sobczak, 2011). Additionally, advancements in analytical methods, including capillary electrophoresis, have improved the detection and quantification of sulfonamides in various matrices, facilitating the monitoring of their environmental and health-related effects (Hoff & Kist, 2009).
Pharmacological Significance
Sulfonamides have shown a wide range of pharmacological properties due to their structural diversity. They are involved in treatments for microbial infections, cancer, glaucoma, inflammation, and many other conditions. The development of new sulfonamides with less toxicity and higher activity is a continuous research focus. Over 150 FDA-approved sulfur-based drugs are currently available, demonstrating the critical role of sulfonamides in medicinal chemistry (Zhao et al., 2018).
Advancements in Sulfonamide Research
Recent research has not only focused on the therapeutic applications of sulfonamides but also on their environmental behavior, including biodegradation processes and the development of resistance in microbial populations. The integration of metagenomic studies with experimental research has paved the way for a better understanding of sulfonamide degraders, offering new avenues for bioremediation strategies to mitigate the impact of sulfonamide contamination in the environment (Deng, Li, & Zhang, 2018).
Wirkmechanismus
While the specific mechanism of action for 3-chloro-N-methylpropane-1-sulfonamide is not detailed in the search results, sulfonamides, in general, target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA .
Eigenschaften
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

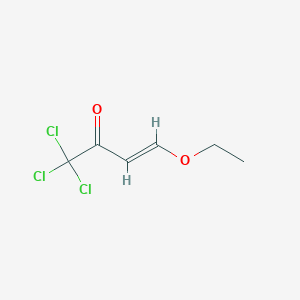

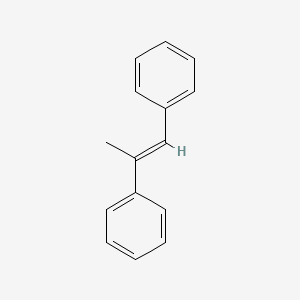

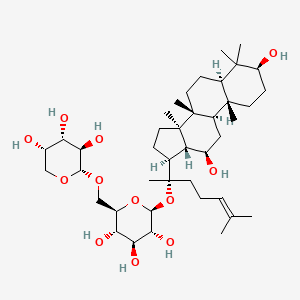
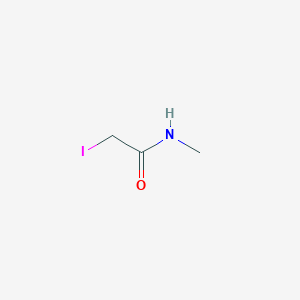

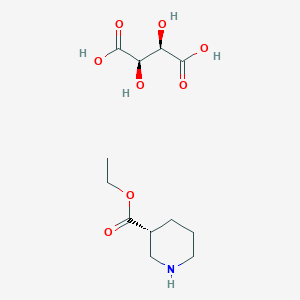
![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)

acetic acid](/img/structure/B3430494.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B3430499.png)

